molecular formula C12H10N2O3 B1273243 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid CAS No. 68254-08-0

6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid

Cat. No. B1273243
CAS RN: 68254-08-0
M. Wt: 230.22 g/mol
InChI Key: IYLQQYCKWAAZLD-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid is a compound that has been synthesized and studied for its potential pharmacological properties. The compound features a pyridazine ring, which is a six-membered heterocyclic system containing two nitrogen atoms at positions 1 and 2, and is substituted with various functional groups that contribute to its reactivity and biological activity .

Synthesis Analysis

The synthesis of related pyridazine derivatives often involves multi-component reactions or condensation processes. For instance, a one-pot condensation method has been described for the synthesis of 6-oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic acid methyl esters, which shares a similar pyridazine core with the compound . Additionally, the synthesis of 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide from β-benzoylpropionic acid and carbohydrazide indicates the versatility of the pyridazine scaffold in synthesizing a variety of derivatives .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives has been established using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. These methods provide detailed information about the functional groups present and the overall molecular architecture . The tautomeric forms and specific intermolecular interactions, such as hydrogen bonding patterns, have also been studied for methylated pyridazine carboxylic acids, which are closely related to the compound of interest .

Chemical Reactions Analysis

Pyridazine derivatives exhibit a range of chemical reactivities depending on the substituents attached to the core structure. For example, reactions with amines can lead to the formation of carbamates and ureas . The reactivity of different functional groups on the pyridazine ring has been studied, and some derivatives have shown interesting activities, such as analeptic effects . The reaction of pyridazine compounds with hydrazine and hydroxylamine has been explored, yielding various products including oximes and substituted imidazole N(3)-oxides .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives can be influenced by the degree of methylation, which affects intermolecular interactions and lipophilicity . The presence of strong CH⋯O hydrogen bonds can arrange the molecules into sheets, impacting the compound's solubility and potential bioavailability . The lipophilicity of these compounds is an important factor in their pharmacokinetic profiles, which can be correlated with their biological activities .

Scientific Research Applications

Synthesis and Structural Analysis

  • Methyl Esters Synthesis : Methyl esters of related compounds have been synthesized, providing insights into the chemical behavior and potential applications of similar structures (Gein et al., 2009).
  • Compound Formation : Research includes the synthesis of complex structures like pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, showcasing the versatility of related compounds in forming diverse chemical structures (Kappe & Roschger, 1989).
  • Thermolysis and Rearrangement : Studies have explored the thermolysis and rearrangement of similar compounds, indicating potential applications in the synthesis of novel chemical structures (Maeba & Castle, 1979).
  • Synthesis and Characterization : The synthesis of related compounds and their subsequent structural characterization have been reported, contributing to the understanding of their chemical properties (Mishra et al., 2010).

Biological and Pharmacological Applications

  • In Vitro Pharmacological Screening : Some derivatives have been evaluated for their antimicrobial activity, showcasing the potential medical applications of related chemical structures (Dey et al., 2022).
  • C-Met Kinase Inhibitors : Research into novel compounds containing similar structures for their inhibitory activities against c-Met kinase and cytotoxic activities against cancer cell lines indicates potential applications in cancer therapy (Liu et al., 2020).

Chemical Properties and Interactions

  • Crystal Structure Analysis : Studies on the crystal structure of related compounds contribute to the understanding of their chemical behavior and potential applications in material science (Bortoluzzi et al., 2011).
  • Specific Molecular Interactions : Investigations into the tautomeric forms, intermolecular interactions, and lipophilicity of methylated derivatives provide insights into the chemical properties and potential applications of similar compounds (Katrusiak et al., 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-methyl-4-oxo-1-phenylpyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-8-7-10(15)11(12(16)17)13-14(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLQQYCKWAAZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=NN1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382765
Record name 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833584
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid

CAS RN

68254-08-0
Record name 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a separate flask; 9.08 g of aniline is mixed with 37.5 ml of concentrated hydrochloric acid and 47 ml of water. The resulting solution is maintained at about 5° to 10° and a solution of 7.13 g of sodium nitrite in 24 ml of water is added. The resulting solution of phenyldiazonium chloride is added dropwise to the stirred pyrone solution, while maintaining a temperature of about 5° to 10°. The pH is maintained at about 8 to 9 by the addition of small amounts of sodium hydroxide solution.
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9.08 g
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37.5 mL
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47 mL
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7.13 g
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24 mL
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